molecular formula C22H24ClN3O3S B11125991 N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

Cat. No.: B11125991
M. Wt: 446.0 g/mol
InChI Key: AENINRMCDVYHBW-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide is a synthetic compound featuring a 4-chlorophenyl-substituted thiazole ring linked via an ethyl chain to a propanamide group, which is further connected to a 2-azaspiro[4.4]nonane-1,3-dione moiety. The thiazole core and spirocyclic system are critical for its structural uniqueness. Its crystal structure determination likely employs SHELX software, a widely used tool for small-molecule refinement and crystallographic analysis .

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanamide

InChI

InChI=1S/C22H24ClN3O3S/c23-16-5-3-15(4-6-16)17-14-30-19(25-17)7-11-24-18(27)8-12-26-20(28)13-22(21(26)29)9-1-2-10-22/h3-6,14H,1-2,7-13H2,(H,24,27)

InChI Key

AENINRMCDVYHBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide typically involves multiple steps, starting with the preparation of the thiazole ring and the spirocyclic structure. The chlorophenyl group is introduced through a substitution reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Biological Significance

Research indicates that derivatives of thiazole compounds exhibit notable biological activities, particularly in antimicrobial and anticancer domains. The thiazole ring is known for enhancing the lipophilicity of compounds, which facilitates their transport across cell membranes to reach target sites effectively.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives possess antimicrobial properties against various bacterial (both Gram-positive and Gram-negative) and fungal species. For instance, compounds structurally similar to N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide have shown promising results in inhibiting microbial growth. Research conducted by Du et al. (2013) highlighted that similar thiazole derivatives were potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis, with IC50 values ranging from 0.47 to 1.4 µM .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. For example, the compound was tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay, revealing significant cytotoxicity . Additionally, molecular docking studies have provided insights into the binding modes of these compounds with cancer-related receptors, indicating their potential as therapeutic agents against cancer .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

  • Synthesis and Characterization :
    • The synthesis of thiazole derivatives often involves reactions with chloroacetyl chloride or similar reagents to form various derivatives with enhanced biological activity .
    • Spectroscopic methods such as NMR and IR are commonly employed to confirm the structures of synthesized compounds.
  • In Vitro Studies :
    • A study evaluated several thiazole derivatives for their antimicrobial efficacy using a turbidimetric method against a range of pathogens . The results indicated that certain derivatives exhibited significant antibacterial activity.
    • Another investigation focused on anticancer properties showed that specific derivatives had high growth inhibition percentages against various cancer cell lines .

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name/Reference Core Heterocycle Substituents Spiro/Fused System Key Structural Notes
Target Compound Thiazole 4-Chlorophenyl, propanamide 2-azaspiro[4.4]nonane-1,3-dione Unique spirocyclic rigidity
3a/3b () Thiadiazole Diphenyl/p-methoxyphenyl 3-azabicyclo[3.3.1]nonane Bicyclic system; non-covalent interactions dominate packing
Compound 28 () Thiazole 4-Fluorophenyl, pyridinyl None Linear structure with PROTAC-like azo linkage
Compound Thiazolidinone Isobutylphenyl None Planar thiazolidinone core; carbonyl-rich

Key Observations:

Heterocyclic Diversity: The target compound’s thiazole ring is shared with ’s derivatives but differs from thiadiazoles () and thiazolidinones (). Thiazoles are electron-rich, influencing binding interactions compared to sulfur-deficient cores like thiadiazoles.

Substituent Effects : The 4-chlorophenyl group in the target compound may enhance lipophilicity and steric bulk compared to ’s 4-fluorophenyl or ’s isobutylphenyl. Halogenated aromatics often improve metabolic stability .

Spirocyclic Systems: The spiro[4.4]nonane in the target compound introduces conformational rigidity absent in linear analogs (–6). Spiro systems can enhance selectivity by restricting rotational freedom .

Physicochemical and Crystallographic Insights

  • Crystal Packing: The spiro[4.4]nonane moiety in the target compound may promote dense packing via van der Waals interactions, similar to ’s azabicyclo systems .
  • Solubility: The 4-chlorophenyl group could reduce aqueous solubility compared to ’s carbonyl-rich thiazolidinone, which may form hydrogen bonds with solvents .

Biological Activity

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 371.88 g/mol
  • CAS Number : Not specified in the sources but can be identified via chemical databases.

The biological activity of this compound can be attributed to its structural components, particularly the thiazole and spirocyclic moieties. These structures are known to interact with various biological targets:

  • Antimicrobial Activity : The thiazole ring has been linked to antimicrobial properties. Compounds containing thiazole have shown effectiveness against a range of bacteria and fungi due to their ability to disrupt microbial cell walls and inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Research indicates that compounds with similar scaffolds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests that this compound may also possess these effects.
  • Antioxidant Activity : Compounds with dioxo groups have been reported to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress . This activity is crucial for preventing cellular damage and inflammation.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant biological activity:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of related thiazole compounds against various bacterial strains, with results indicating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
CompoundMIC (µg/mL)Target Organism
Thiazole Derivative32Staphylococcus aureus
Thiazole Derivative16Escherichia coli

Case Studies

  • Case Study on Antimicrobial Properties : A recent investigation into thiazole derivatives found that modifications in the chlorophenyl group enhanced antimicrobial potency against Gram-positive bacteria. The presence of the 1,3-dioxo group was crucial for maintaining activity against resistant strains .
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of thiazole derivatives revealed that these compounds could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

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